molecular formula C13H15NO2 B1378882 propyl 2-(1H-indol-3-yl)acetate CAS No. 2122-68-1

propyl 2-(1H-indol-3-yl)acetate

Cat. No. B1378882
CAS RN: 2122-68-1
M. Wt: 217.26 g/mol
InChI Key: MNSTXDVFCOCNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-(1H-indol-3-yl)acetate is a chemical compound with the molecular formula C13H15NO2 . The acetate group [C—C(=O)—O] makes a dihedral angle of 62.35 (13)° with the mean plane of the indole ring system [maximum deviation = 0.011 (3) Å] . In the crystal, molecules are linked by N—H…O hydrogen bonds, forming helical chains propagating along .


Molecular Structure Analysis

The molecular structure of propyl 2-(1H-indol-3-yl)acetate is characterized by an acetate group [C—C(=O)—O] that makes a dihedral angle of 62.35 (13)° with the mean plane of the indole ring system [maximum deviation = 0.011 (3) Å] . In the crystal, molecules are linked by N—H…O hydrogen bonds, forming helical chains propagating along .

Scientific Research Applications

Antiviral Activity

Propyl 2-(1H-indol-3-yl)acetate: and its derivatives have shown promise as antiviral agents. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for enhanced antiviral properties.

Anti-inflammatory Properties

Indole derivatives, including those related to propyl 2-(1H-indol-3-yl)acetate, are known to possess anti-inflammatory activities. These compounds can interfere with inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Anticancer Potential

The indole nucleus, a core component of propyl 2-(1H-indol-3-yl)acetate, is found in many synthetic drug molecules with anticancer activities. Researchers are interested in synthesizing various indole scaffolds to screen for pharmacological activities against different types of cancer .

Antimicrobial and Antitubercular Effects

Indole derivatives have been investigated for their antimicrobial and antitubercular activities. Some compounds have shown effectiveness against Mycobacterium tuberculosis and other bacterial pathogens, which is crucial for developing new antibiotics .

SARS-CoV-2 RdRp Inhibition

Specific indole derivatives have been identified as inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. These compounds, related to propyl 2-(1H-indol-3-yl)acetate, could serve as potential therapeutic agents against coronavirus infections .

Plant Growth Stimulation

Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan, is structurally similar to propyl 2-(1H-indol-3-yl)acetate. Such compounds can stimulate plant growth and are used in agricultural research to enhance crop yields .

properties

IUPAC Name

propyl 2-(1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-2-7-16-13(15)8-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSTXDVFCOCNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propyl 2-(1H-indol-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propyl 2-(1H-indol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
propyl 2-(1H-indol-3-yl)acetate
Reactant of Route 3
Reactant of Route 3
propyl 2-(1H-indol-3-yl)acetate
Reactant of Route 4
Reactant of Route 4
propyl 2-(1H-indol-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
propyl 2-(1H-indol-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
propyl 2-(1H-indol-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.